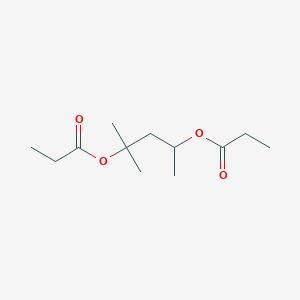
2-Methylpentane-2,4-diyl dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpentane-2,4-diyl dipropanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of 2-methylpentane-2,4-diol, where the hydroxyl groups are esterified with propanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpentane-2,4-diyl dipropanoate typically involves the esterification of 2-methylpentane-2,4-diol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Methylpentane-2,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2-methylpentane-2,4-diol and propanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: 2-Methylpentane-2,4-diol and propanoic acid.
科学的研究の応用
2-Methylpentane-2,4-diyl dipropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
作用機序
The mechanism of action of 2-methylpentane-2,4-diyl dipropanoate primarily involves its ester bonds. These bonds can be hydrolyzed by esterases, releasing 2-methylpentane-2,4-diol and propanoic acid. The hydrolysis process can be influenced by the presence of specific enzymes, pH, and temperature. The molecular targets include esterases and other hydrolytic enzymes that recognize and cleave ester bonds.
類似化合物との比較
Similar Compounds
2-Methylpentane-2,4-diol: The parent compound with hydroxyl groups instead of ester groups.
2-Methylpentane: A hydrocarbon with a similar carbon skeleton but lacking functional groups.
Hexylene glycol: Another diol with similar properties but different structural arrangement.
Uniqueness
2-Methylpentane-2,4-diyl dipropanoate is unique due to its ester functional groups, which impart different chemical reactivity compared to its parent diol. The ester groups make it more susceptible to hydrolysis and provide different solubility and physical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
32376-43-5 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
(4-methyl-4-propanoyloxypentan-2-yl) propanoate |
InChI |
InChI=1S/C12H22O4/c1-6-10(13)15-9(3)8-12(4,5)16-11(14)7-2/h9H,6-8H2,1-5H3 |
InChIキー |
PJHCJPZDUNHLPD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(C)CC(C)(C)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


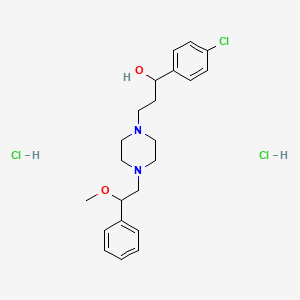
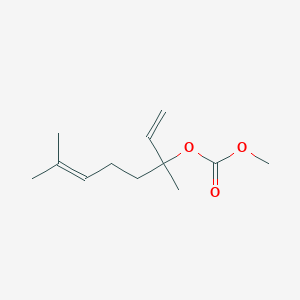

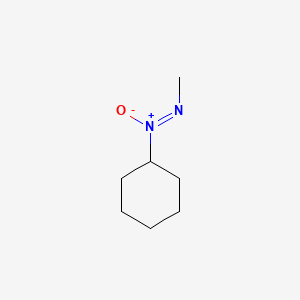
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
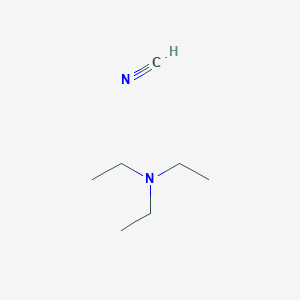
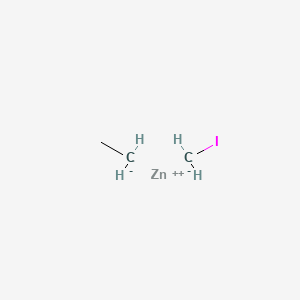

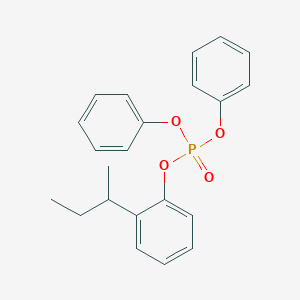

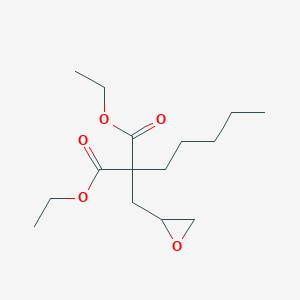
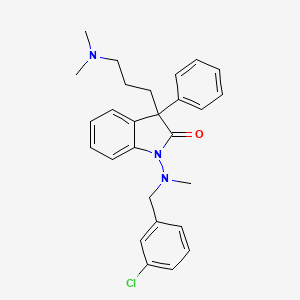
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
